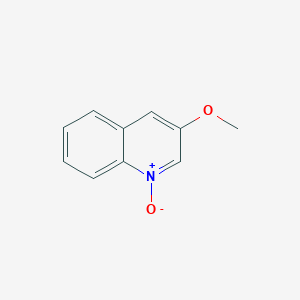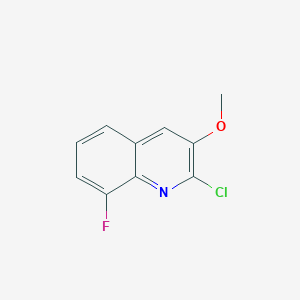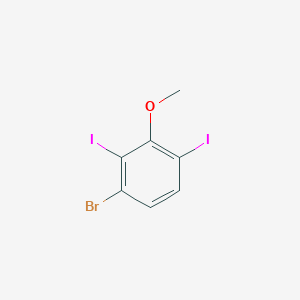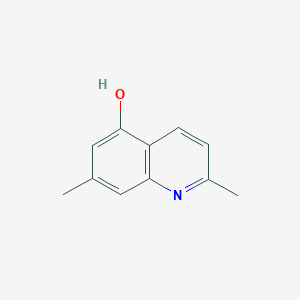
5-Hydroxy-2,7-dimethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2,7-dimethylquinoline is a nitrogen-based heterocyclic aromatic compound. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound’s structure consists of a quinoline core with hydroxy and methyl substituents, making it a unique and valuable molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2,7-dimethylquinoline typically involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method includes the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation . Another approach involves the reaction of methylanilines with malonic acid equivalents under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Skraup synthesis with optimized reaction conditions to ensure high yield and purity. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, is also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 5-Hydroxy-2,7-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines with potential biological activities .
科学的研究の応用
5-Hydroxy-2,7-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer properties, making it valuable in drug discovery.
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
2,7-dimethylquinolin-5-ol |
InChI |
InChI=1S/C11H11NO/c1-7-5-10-9(11(13)6-7)4-3-8(2)12-10/h3-6,13H,1-2H3 |
InChIキー |
XBVOVJYOBXVDLN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


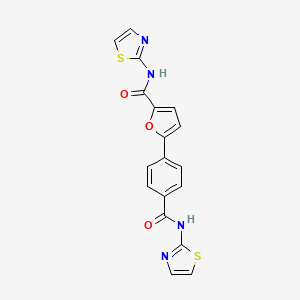
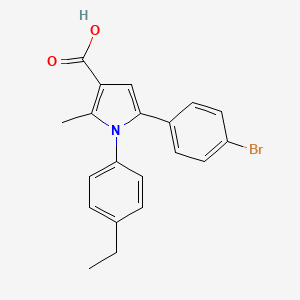
![4-Amino-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12853829.png)
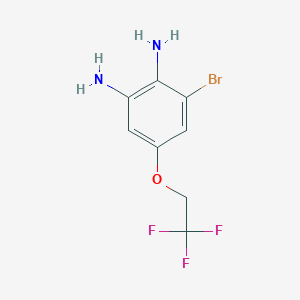
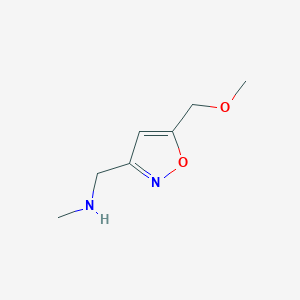
![[(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12853838.png)
![[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate](/img/structure/B12853839.png)
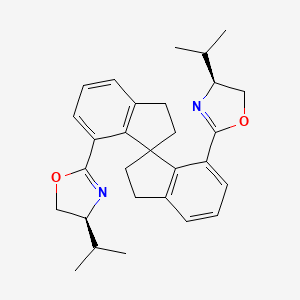
![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12853853.png)
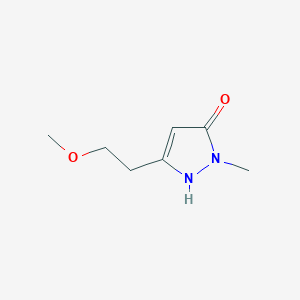
![6-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12853882.png)
